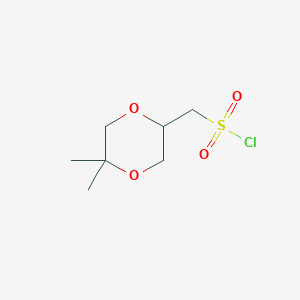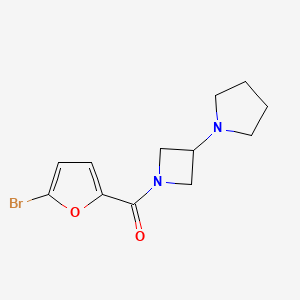
(5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” is a chemical compound with the IUPAC name (5,5-dimethyl-1,4-dioxan-2-yl)methanol . It has a molecular weight of 146.19 and its InChI code is 1S/C7H14O3/c1-7(2)5-9-6(3-8)4-10-7/h6,8H,3-5H2,1-2H3 . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C7H14O3/c1-7(2)5-9-6(3-8)4-10-7/h6,8H,3-5H2,1-2H3 . This indicates that the molecule consists of a 1,4-dioxane ring, which is a six-membered ring with two oxygen atoms, and two methyl groups attached to the 5th carbon of the ring. The 2nd carbon of the ring is attached to a methanesulfonyl chloride group.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 146.19 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Chlorination of Pentitols
A study by Benazza et al. (1991) demonstrated the transformation of unprotected d-arabinitol into its 1,5-dichloro derivative using methanesulfonyl chloride. This reaction also applies to other pentitols, resulting in the production of 1,5-dichloropentitols, confirmed through NMR spectroscopy (Benazza, Beaupère, Uzan, & Demailly, 1991).
Formation of Methane Sulfinic Acid
Arsene et al. (2002) investigated the OH-radical initiated oxidation of dimethyl sulfoxide, an important process in atmospheric chemistry. This study revealed that methane sulfinic acid forms in high yield (80-99%) as a major reaction product, with methanesulfonyl chloride being a key intermediate (Arsene, Barnes, Becker, Schneider, Wallington, Mihalopoulos, & Patroescu-Klotz, 2002).
Synthesis of Methanesulfonyl Chloride-d3
Hanai and Okuda (1977) described a method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6. This procedure involves chlorination steps and yields methanesulfonyl chloride-d3, with the identification of trichloromethyl methyl sulfide as an intermediate (Hanai & Okuda, 1977).
Microbial Metabolism of Methanesulfonic Acid
Kelly and Murrell (1999) explored the biogeochemical cycling of sulfur through the study of methanesulfonic acid. The research highlighted the stability of methanesulfonic acid and its role in the microbial metabolism, particularly in aerobic bacteria and specialized methylotrophs (Kelly & Murrell, 1999).
Sulfoxide/Oxalyl Chloride in Sulfenyletherification
Gao et al. (2018) presented a method for sulfenyletherification using dimethyl sulfoxide/oxalyl chloride. The study suggested that methanesulfenyl chloride, likely formed during the process, is responsible for sulfenyletherification, and its pathway was analyzed (Gao, Cheng, Zhang, Ding, Liu, Sun, & Tian, 2018).
Sodium Insertion in Vanadium Pentoxide
Su, Winnick, and Kohl (2001) researched the electrochemical properties of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid. Their study focused on the reversible intercalation of sodium into vanadium pentoxide films, which has implications for energy storage technologies (Su, Winnick, & Kohl, 2001).
Molecular Structure Study
Hargittai and Hargittai (1973) investigated the molecular structure of methane sulfonyl chloride through electron diffraction. They proposed models for the molecule's structure, providing insights into its geometric parameters (Hargittai & Hargittai, 1973).
Safety and Hazards
The safety information for “(5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” indicates that it is associated with several hazards. The GHS pictograms include GHS07, which represents a warning for acute toxicity, skin irritation, eye irritation, and respiratory irritation . The hazard statements include H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Eigenschaften
IUPAC Name |
(5,5-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-7(2)5-11-6(3-12-7)4-13(8,9)10/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLBFGZJNNWMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CO1)CS(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2869539.png)



![1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2869546.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2869549.png)



![Ethyl 2-[6-sulfamoyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2869555.png)

![(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2869557.png)